molecular formula C11H7FO2 B1600168 8-Fluoro-1-naphthoic acid CAS No. 405196-33-0

8-Fluoro-1-naphthoic acid

Cat. No.: B1600168
CAS No.: 405196-33-0
M. Wt: 190.17 g/mol
InChI Key: BQLKWNFNGFWAMH-UHFFFAOYSA-N
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Description

8-Fluoro-1-naphthoic acid is an organic compound with the molecular formula C11H7FO2 It is a derivative of naphthoic acid, where a fluorine atom is substituted at the 8th position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-1-naphthoic acid can be achieved through several methods. One common approach involves the reaction of 8-fluoronaphthalene with carbon dioxide in the presence of a Grignard reagent. The reaction typically proceeds as follows:

    Formation of Grignard Reagent: Magnesium turnings are reacted with 8-bromo-1-naphthalene in anhydrous ether to form the Grignard reagent.

    Carboxylation: The Grignard reagent is then reacted with carbon dioxide to form the carboxylic acid.

    Hydrolysis: The resulting product is hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, alternative methods such as the Balz-Schiemann reaction, which involves the diazotization of 8-amino-1-naphthoic acid followed by fluorination, can also be employed .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-1-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to 8-fluoro-1-naphthyl alcohol.

    Substitution: Electrophilic substitution reactions can introduce other functional groups at different positions on the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

Scientific Research Applications

8-Fluoro-1-naphthoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism by which 8-Fluoro-1-naphthoic acid exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for these targets. Additionally, its photophysical properties make it useful in imaging and diagnostic applications .

Comparison with Similar Compounds

  • 1-Naphthoic acid
  • 2-Fluoro-1-naphthoic acid
  • 4-Fluoro-1-naphthoic acid

Comparison:

Properties

IUPAC Name

8-fluoronaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLKWNFNGFWAMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446032
Record name 8-Fluoro-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405196-33-0
Record name 8-Fluoro-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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